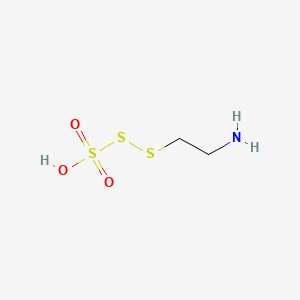
1-Amino-2-(sulfodisulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 339143 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties and the ability to undergo various chemical reactions, making it a valuable subject of study.
Métodos De Preparación
The preparation of NSC 339143 involves several synthetic routes and reaction conditions. The exact methods for synthesizing this compound can vary, but they typically involve a series of chemical reactions that result in the formation of the desired product. Industrial production methods may also be employed to produce NSC 339143 on a larger scale, ensuring that the compound is available for research and application purposes.
Análisis De Reacciones Químicas
NSC 339143 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions can vary depending on the desired outcome
Aplicaciones Científicas De Investigación
NSC 339143 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, NSC 339143 is studied for its potential therapeutic effects and its ability to interact with biological targets. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 339143 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby influencing cellular processes and signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic effects and applications.
Comparación Con Compuestos Similares
NSC 339143 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing NSC 339143 with these compounds, researchers can identify its distinct features and potential advantages. Some similar compounds may include other small molecules or inhibitors that target similar pathways or have analogous chemical structures.
Propiedades
Número CAS |
30453-34-0 |
|---|---|
Fórmula molecular |
C2H7NO3S3 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
1-amino-2-(sulfodisulfanyl)ethane |
InChI |
InChI=1S/C2H7NO3S3/c3-1-2-7-8-9(4,5)6/h1-3H2,(H,4,5,6) |
Clave InChI |
YZZJWUQCCQJAAG-UHFFFAOYSA-N |
SMILES canónico |
C(CSSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)

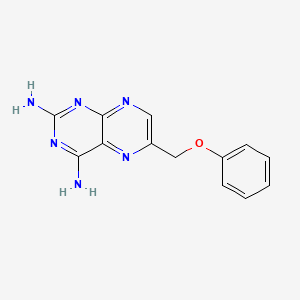
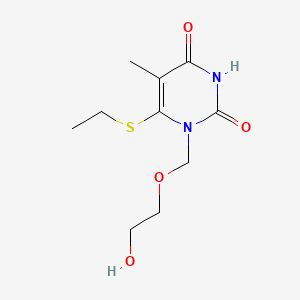
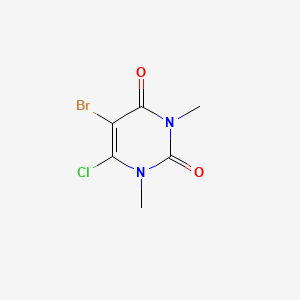
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
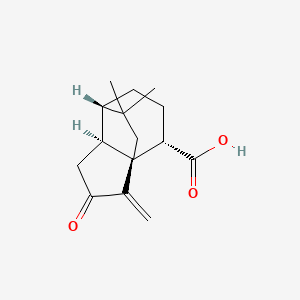
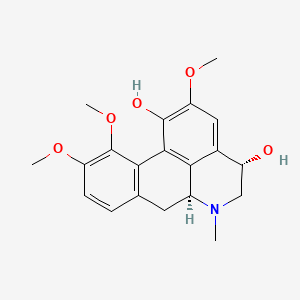
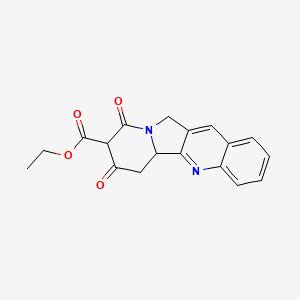

![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)
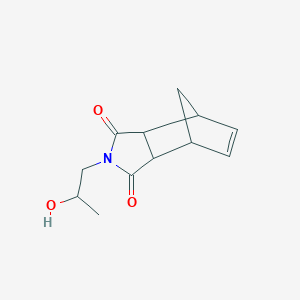
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
